(R)-4,4,4-trifluoro-3-methylbutanoic acid

Chiral drug synthesis Soluble guanylate cyclase activators Stereochemical building blocks

(R)-4,4,4-Trifluoro-3-methylbutanoic acid (CAS 835629-56-6) is a chiral, enantiopure fluorinated carboxylic acid with molecular formula C₅H₇F₃O₂ and a molecular weight of 156.10 g/mol. It belongs to the class of β-trifluoromethyl-substituted butyric acids and features a single stereogenic center at the 3-position with (R) absolute configuration.

Molecular Formula C5H7F3O2
Molecular Weight 156.10 g/mol
Cat. No. B12951703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4,4,4-trifluoro-3-methylbutanoic acid
Molecular FormulaC5H7F3O2
Molecular Weight156.10 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C(F)(F)F
InChIInChI=1S/C5H7F3O2/c1-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m1/s1
InChIKeyFFZMMBKGTNDVRX-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (R)-4,4,4-Trifluoro-3-methylbutanoic Acid and Why Procurement Teams Should Care


(R)-4,4,4-Trifluoro-3-methylbutanoic acid (CAS 835629-56-6) is a chiral, enantiopure fluorinated carboxylic acid with molecular formula C₅H₇F₃O₂ and a molecular weight of 156.10 g/mol [1]. It belongs to the class of β-trifluoromethyl-substituted butyric acids and features a single stereogenic center at the 3-position with (R) absolute configuration [1]. The compound is commercially available at ≥98% enantiomeric purity from multiple vendors . Its primary value proposition lies in its role as a stoichiometrically well-defined chiral building block for the synthesis of fluorinated amino acids (e.g., trifluorovaline, trifluoroleucine) and pharmaceutical intermediates, most notably the Bayer clinical-stage soluble guanylate cyclase activator runcaciguat (BAY 1101042) [2][3].

Why Racemic or Non-Fluorinated Analogs Cannot Substitute (R)-4,4,4-Trifluoro-3-methylbutanoic Acid


Generic substitution fails because the (R) absolute configuration at C-3 is essential for downstream stereochemical fidelity in target molecules. The racemate (CAS 348-75-4) introduces a 1:1 mixture of enantiomers that cannot be resolved in situ during most synthetic sequences, leading to diastereomeric mixtures that are difficult to separate and may lack biological activity [1]. The non-fluorinated analog 3-methylbutanoic acid (isovaleric acid) lacks the electron-withdrawing trifluoromethyl group, resulting in a substantially higher pKa (~4.77 vs. 4.08) and lower lipophilicity (LogP ~1.16 vs. 1.66), which alters both reactivity and pharmacokinetic properties of derived compounds [2]. The non-methyl trifluorinated analog 4,4,4-trifluorobutyric acid lacks the chiral center entirely, eliminating the possibility of stereochemical transfer [3]. The bis-trifluoromethyl analog (CAS 17327-33-2) introduces additional steric bulk and electronic perturbation that diverges significantly from the monosubstituted pharmacophore .

Quantitative Differentiation Evidence: (R)-4,4,4-Trifluoro-3-methylbutanoic Acid vs. Key Analogs


Enantiomeric Identity Enables Stereospecific Drug Synthesis: Runcaciguat Case Study

The (R)-enantiomer (CAS 835629-56-6) is the required chiral building block for the (2S,3R)-configured fragment of runcaciguat (BAY 1101042), a Bayer Phase II clinical candidate for chronic kidney disease and diabetic retinopathy [1]. The racemic mixture (CAS 348-75-4) cannot be used for this purpose because the (2S,3R) diastereomer is essential for sGC activator potency; the (2S,3S) diastereomer derived from the (S)-enantiomer shows reduced activity in structure-activity relationship studies [1]. Bayer's patent application (US 11,332,435 B2) explicitly claims the (2S,3R) stereochemistry for the crystalline pharmaceutical form [2].

Chiral drug synthesis Soluble guanylate cyclase activators Stereochemical building blocks

Acidity Enhancement: pKa Shift from Trifluoromethyl Substitution vs. Non-Fluorinated Analog

The pKa of (R)-4,4,4-trifluoro-3-methylbutanoic acid is predicted at 4.08±0.10 , which is approximately 0.7 log units more acidic than the non-fluorinated analog 3-methylbutanoic acid (isovaleric acid, pKa = 4.77) [1]. This increased acidity results from the strong electron-withdrawing inductive effect of the trifluoromethyl group. The compound is also more acidic than 4,4,4-trifluorobutyric acid (pKa ~4.16, measured) , suggesting the methyl group at the 3-position provides a subtle but measurable additional inductive effect relative to the unsubstituted trifluorobutyric acid.

Physicochemical property comparison Acidity modulation Salt formation and formulation

Lipophilicity Tuning: LogP Differentiation vs. Non-Fluorinated and Non-Methyl Trifluorinated Analogs

The measured LogP of (R)-4,4,4-trifluoro-3-methylbutanoic acid is 1.66 [1], which is approximately 0.5 log units higher than 3-methylbutanoic acid (LogP = 1.16) [2] and approximately 0.25–0.55 log units higher than 4,4,4-trifluorobutyric acid (LogP = 1.11–1.41) . This intermediate lipophilicity—higher than the non-fluorinated parent but lower than the bis-CF₃ analog—positions the compound in a favorable range for balancing aqueous solubility with membrane permeability, consistent with its selection as a building block for orally bioavailable drug candidates.

Lipophilicity optimization Membrane permeability Drug-likeness parameters

Enantioselective Synthesis Route: Up to 43% ee via Cinchona-Modified Palladium Catalysis

The enantioselective hydrogenation of 4,4,4-trifluoro-3-methyl-2-butenoic acid over cinchona alkaloid-modified palladium catalysts produces enantioenriched 4,4,4-trifluoro-3-methylbutanoic acid with enantiomeric excess up to 43% when benzylamine is used as an additive [1]. Without benzylamine, enantioselectivities were low across all tested substrates. This result represents the first demonstration of enantioselective hydrogenation of α-unsubstituted β-disubstituted α,β-unsaturated carboxylic acids in the cinchonidine-modified palladium system, yielding optically enriched saturated acids with the chiral center in the β-position [1].

Asymmetric hydrogenation Heterogeneous catalysis Process chemistry

Divergent Synthesis of Configurationally Pure Trifluorovaline and Trifluoroleucine from the Racemic Starting Material

Starting from 4,4,4-trifluoro-3-methylbutanoic acid (used as racemic mixture in the reported synthesis), Pigza et al. (2009) achieved stereoselective syntheses of two valuable fluorinated amino acids: (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, both obtained as configurationally pure hydrochloride salts [1]. The transformation proceeds via chiral oxazoline formation, SeO₂-promoted oxidative rearrangement, face-selective hydrogenation, and hydrogenolysis-hydrolysis. The intermediate β-trifluoromethyldihydrooxazinone is prone to imine-enamine isomerization, which limits overall yield but does not compromise final configurational purity [1]. This synthetic utility is unique to the trifluoromethyl-substituted butyric acid scaffold; non-fluorinated 3-methylbutanoic acid cannot participate in analogous oxidative rearrangement pathways due to the absence of the CF₃ group's electronic activation.

Fluorinated amino acid synthesis Protein engineering Coiled-coil stabilization

Structural Differentiation: The Methyl Group Creates a Chiral Center Absent in 4,4,4-Trifluorobutyric Acid

(R)-4,4,4-Trifluoro-3-methylbutanoic acid possesses a single stereogenic center at C-3, with precisely one defined atom stereocenter count (computed complexity: 129) . In contrast, 4,4,4-trifluorobutyric acid (CAS 406-93-9) is achiral (zero stereocenters), while 4,4,4-trifluoro-3-(trifluoromethyl)butyric acid (CAS 17327-33-2) is also achiral [1]. The presence of exactly one methyl substituent at the 3-position creates the chiral center that is absent in both the non-methyl and bis-trifluoromethyl analogs, making this compound the only member of the series capable of transferring stereochemical information to downstream products.

Chiral pool synthesis Stereochemical transfer Building block design

Where (R)-4,4,4-Trifluoro-3-methylbutanoic Acid Delivers the Highest Scientific and Procurement ROI


Stereospecific Synthesis of Clinical-Stage sGC Activators (e.g., Runcaciguat)

Procurement of the (R)-enantiomer at ≥98% purity is mandatory for the synthesis of the (2S,3R)-configured 4,4,4-trifluoro-3-methylbutanoyl fragment of runcaciguat (BAY 1101042), a Bayer oral sGC activator currently in Phase II trials for chronic kidney disease (NCT04507061) and non-proliferative diabetic retinopathy [1]. Substitution with the racemate would introduce a 50% diastereomeric impurity that requires chromatographic removal and risks batch failure. The US patent (US 11,332,435 B2) explicitly claims crystalline modification 1 of the (2S,3R)-configured compound, making enantiopurity a regulatory necessity [2].

Synthesis of Configurationally Pure Fluorinated Amino Acids for Protein Engineering

Using the established oxazoline-oxazinone oxidative rearrangement methodology [1], (R)-4,4,4-trifluoro-3-methylbutanoic acid enables the divergent synthesis of (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These fluorinated amino acids are incorporated into coiled-coil peptides to enhance thermal stability and control protein-protein interactions [1]. The enantiopure starting material ensures that the final amino acids are obtained as single diastereomers suitable for solid-phase peptide synthesis without additional chiral resolution steps.

Asymmetric Catalysis Research and Process Development

The 43% ee achieved in cinchona-modified palladium-catalyzed hydrogenation of the prochiral precursor [1] establishes this compound class as a testbed for developing improved asymmetric hydrogenation catalysts targeting β-trifluoromethyl carboxylic acids. Research groups focused on heterogeneous enantioselective catalysis can use the (R)-enantiomer as an authentic reference standard for chiral HPLC method development and for calibrating enantiomeric excess determinations in catalyst screening campaigns.

Physicochemical Reference Compound for Fluorinated Drug Design

With its well-characterized pKa (4.08) and LogP (1.66) values [1][2], (R)-4,4,4-trifluoro-3-methylbutanoic acid serves as a calibrant compound for medicinal chemistry teams evaluating the impact of β-CF₃ substitution on acidity and lipophilicity in lead optimization programs. Its intermediate property profile—more acidic and lipophilic than the non-fluorinated parent but not as extreme as bis-CF₃ analogs—makes it a useful reference point for structure-property relationship (SPR) studies.

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